Methylgermanium trichloride

Solid-state NMR Molecular dynamics Group 14 comparison

Methylgermanium trichloride (CH₃GeCl₃, CAS 993-10-2), also referred to as trichloro(methyl)germane or methyltrichlorogermane, is a monoorganogermanium trichloride—a subclass of organogermanium compounds bearing one Ge–C bond and three Ge–Cl bonds. This colorless to pale yellow liquid is a versatile intermediate in organometallic synthesis and serves as a germanium source for chemical vapor deposition (CVD) processes in thin-film and semiconductor applications.

Molecular Formula CH3Cl3Ge
Molecular Weight 194 g/mol
CAS No. 993-10-2
Cat. No. B1581795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylgermanium trichloride
CAS993-10-2
Molecular FormulaCH3Cl3Ge
Molecular Weight194 g/mol
Structural Identifiers
SMILESC[Ge](Cl)(Cl)Cl
InChIInChI=1S/CH3Cl3Ge/c1-5(2,3)4/h1H3
InChIKeyFEFXFMQVSDTSPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methylgermanium Trichloride (CAS 993-10-2): A Monoorganogermanium Trichloride Precursor for Synthesis and Materials Science


Methylgermanium trichloride (CH₃GeCl₃, CAS 993-10-2), also referred to as trichloro(methyl)germane or methyltrichlorogermane, is a monoorganogermanium trichloride—a subclass of organogermanium compounds bearing one Ge–C bond and three Ge–Cl bonds [1]. This colorless to pale yellow liquid is a versatile intermediate in organometallic synthesis and serves as a germanium source for chemical vapor deposition (CVD) processes in thin-film and semiconductor applications . Its structure features a tetrahedral germanium center bonded to a single methyl group and three hydrolytically labile chlorine atoms, providing a balance of organic functionality and reactive inorganic handles that distinguishes it from fully alkylated germanes and inorganic germanium halides [1].

Why Methylgermanium Trichloride Cannot Be Generically Substituted: Differentiated Physical Properties and Reactivity Among Group 14 Analogs


Methylgermanium trichloride occupies a distinct position among Group 14 methyltrihalides (CH₃MCl₃ where M = Si, Ge, Sn) and within the organogermanium trichloride family. Direct substitution with its silicon or tin analogs is precluded by quantifiably different activation energies for methyl group rotation and molecular dynamics, as well as divergent hydrolytic stability and handling characteristics [1]. Among germanium precursors, CH₃GeCl₃ differs fundamentally from tetramethylgermane [Ge(CH₃)₄] in possessing three reactive Ge–Cl bonds versus four Ge–C bonds, and from germanium tetrachloride (GeCl₄) in retaining one organic substituent that modulates volatility, solubility, and the stoichiometry of derived complexes [2]. These differences are not interchangeable; the selection of CH₃GeCl₃ over comparators must be guided by application-specific quantitative evidence presented below.

Methylgermanium Trichloride: Quantitative Differentiation Evidence for Scientific Selection and Procurement


CH₃GeCl₃ Exhibits 26% Lower Methyl Group Rotational Activation Energy than CH₃SiCl₃

In a direct head-to-head solid-state NMR study of polycrystalline CH₃XCl₃ (X = Si, Ge, Sn), the activation energy (Ea) for methyl group reorientation on the high-temperature side of the T₁ minimum was determined as 3.7 kJ/mol for CH₃GeCl₃, compared to 5.0 kJ/mol for CH₃SiCl₃ and 3.6 kJ/mol for CH₃SnCl₃ [1]. This quantitative difference reflects the germanium compound's intermediate barrier to molecular motion, distinct from both the lighter silicon analog and the heavier tin analog.

Solid-state NMR Molecular dynamics Group 14 comparison

Organogermanium Trichlorides Offer Superior Handling Ease Relative to Organotin and Organosilicon Trichlorides in Cross-Coupling Applications

In palladium-catalyzed cross-coupling reactions, organogermanium trichlorides (exemplified by arylgermanium trichlorides, with the monoorganogermanium trichloride class inclusive of CH₃GeCl₃) are explicitly noted as being easier to handle than their organotin and organosilicon counterparts, while retaining sufficient Ge–Cl bond lability for NaOH-activated coupling with aryl bromides and iodides in good yields [1]. Although the Ge–Cl bonds remain prone to hydrolysis upon moist air exposure, the class-level handling advantage over organostannanes (toxicity and environmental concerns) and organosilanes (activation requirements) is established.

Palladium catalysis Cross-coupling Organometallic reagents

CH₃GeCl₃ Functions as a Precursor to Five-Coordinate Spirocyclic Anionic Methylgermanates via Catechol Reaction

Methylgermanium trichloride reacts with catechol (1,2-dihydroxybenzene) to yield five-coordinated spirocyclic anionic methylgermanates . This reaction pathway is specific to monoorganogermanium trichlorides bearing three Ge–Cl bonds; fully alkylated germanes (e.g., tetramethylgermane) lack the requisite halide leaving groups for this coordination expansion, while inorganic GeCl₄ yields different stoichiometric products lacking the organic methyl substituent that stabilizes the resulting spirocyclic architecture.

Organogermanium complexes Coordination chemistry Spirocyclic compounds

CH₃GeCl₃ Enables Photochemical Adsorption of Organogermanium Species on H-Terminated Silicon Surfaces

Methylgermanium trichloride is specifically utilized in the photochemical adsorption of organogermanium species onto hydrogen-terminated atomically flat silicon (111) surfaces using xenon excimer light . This surface functionalization application exploits the compound's combination of a volatile organogermanium framework and photoreactive Ge–Cl bonds. Alternative germanium precursors such as GeCl₄ (lacking organic surface-anchoring functionality) or tetramethylgermane (lacking photoreactive halide bonds under these conditions) would not yield the same organogermanium-terminated surface.

Surface functionalization Photochemical adsorption Silicon-germanium interface

CH₃GeCl₃ Volatility Profile Supports Vapor Phase Deposition with Boiling Point of 111°C and Vapor Pressure of 46 mmHg at 25°C

Methylgermanium trichloride exhibits a measured boiling point of 111°C and an estimated vapor pressure of 46.0 ± 0.2 mmHg at 25°C . This volatility profile places CH₃GeCl₃ in an intermediate range suitable for chemical vapor deposition (CVD) and related vapor-phase processes. Compared to germanium tetrachloride (GeCl₄, boiling point ~83°C, higher vapor pressure) and tetramethylgermane (Ge(CH₃)₄, boiling point ~43°C, very high vapor pressure), CH₃GeCl₃ offers a distinct volatility window that may be advantageous for deposition processes requiring moderate precursor delivery temperatures and reduced vapor-phase reactivity relative to the tetrahalide.

CVD precursor Volatility Thin-film deposition

High-Value Application Scenarios for Methylgermanium Trichloride: Evidence-Based Procurement Guidance


Synthesis of Five-Coordinate Spirocyclic Germanium Complexes for Coordination Chemistry Research

Researchers requiring access to five-coordinate anionic methylgermanates with spirocyclic architecture should prioritize CH₃GeCl₃ as the precursor. The compound's reaction with catechol derivatives directly yields these complexes, a pathway not available with fully alkylated germanes or inorganic GeCl₄ . This application is directly supported by literature demonstrating the synthesis of hexacoordinate germanium complexes from this precursor . Procurement for this purpose should specify high-purity (>97%) liquid CH₃GeCl₃ with moisture-sensitive handling protocols.

Photochemical Functionalization of Hydrogen-Terminated Silicon Surfaces for Semiconductor Interface Engineering

For surface science studies involving organogermanium termination of atomically flat Si(111) surfaces, CH₃GeCl₃ is the documented precursor of choice for xenon excimer light-induced photochemical adsorption . Alternative germanium sources lack the requisite combination of organic functionality and photoreactive halide bonds under these specific conditions. This application is particularly relevant for researchers investigating germanium-silicon heterointerfaces or organogermanium-based surface passivation layers.

Organogermanium Trichloride-Based Cross-Coupling in Synthetic Methodology Development

Synthetic chemists developing palladium-catalyzed cross-coupling methodologies where organostannane toxicity or organosilane activation requirements are problematic should consider CH₃GeCl₃ as a representative monoorganogermanium trichloride building block. The class of organogermanium trichlorides is documented as easier to handle than tin and silicon counterparts in NaOH-activated coupling with aryl bromides and iodides . This scenario is appropriate when the methyl group is the desired transferable moiety or when the product's remaining Ge–Cl bonds enable subsequent derivatization.

Germanium-Containing Thin Film Deposition via Chemical Vapor Deposition (CVD)

For CVD processes requiring a germanium precursor with moderate volatility (boiling point 111°C; estimated vapor pressure 46 mmHg at 25°C) and the ability to deposit germanium-containing films, CH₃GeCl₃ offers a distinct volatility window intermediate between GeCl₄ (~83°C) and Ge(CH₃)₄ (~43°C) [1]. This intermediate volatility may be advantageous for deposition tools with specific precursor delivery temperature constraints or where excessive precursor volatility leads to gas-phase nucleation issues. Procurement for this application should prioritize moisture-sensitive packaging and high-purity grades suitable for semiconductor applications.

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